Clorhidrato de yohimbina

Descripción general

Descripción

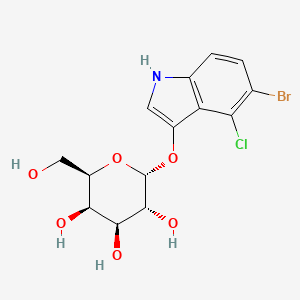

El clorhidrato de yohimbina es un alcaloide indólico derivado de la corteza del árbol africano Pausinystalia johimbe y del árbol sudamericano Aspidosperma quebracho-blanco . Es principalmente conocido por sus propiedades antagonistas de los receptores alfa-2-adrenérgicos y se ha utilizado en varios proyectos de investigación. Históricamente, se ha utilizado como tratamiento para la disfunción eréctil y como fármaco veterinario para revertir la sedación en animales .

Aplicaciones Científicas De Investigación

El clorhidrato de yohimbina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El clorhidrato de yohimbina ejerce sus efectos principalmente bloqueando los receptores alfa-2 adrenérgicos presinápticos . Esta acción aumenta la liberación de norepinefrina y adrenalina, lo que conduce a un mayor flujo sanguíneo y a respuestas fisiológicas mejoradas . La yohimbina también afecta el sistema nervioso autónomo periférico al aumentar la actividad parasimpática y disminuir la actividad simpática .

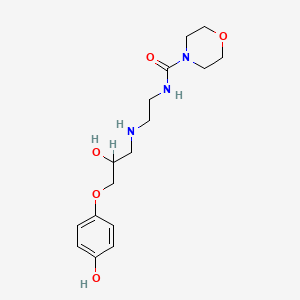

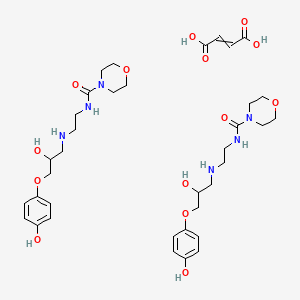

Compuestos Similares:

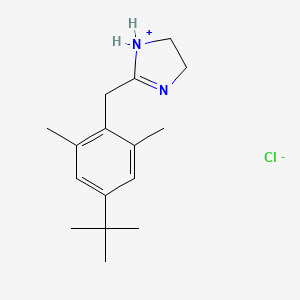

Rauwolscina: Otro alcaloide indólico con propiedades antagonistas alfa-2 adrenérgicas similares.

Corynantina: Un alcaloide que se encuentra en la corteza de yohimbe con efectos farmacológicos similares.

Ajmalicina: Otro alcaloide presente en la corteza de yohimbe con posibles efectos ansiolíticos y antidepresivos.

Singularidad: El this compound es único debido a su afinidad específica por los receptores alfa-2 adrenérgicos y su uso histórico tanto en medicina humana como veterinaria . Su capacidad para aumentar la liberación de norepinefrina y adrenalina lo distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Yohimbine hydrochloride primarily acts on the alpha-2-adrenergic receptors in the body . It blocks presynaptic alpha-2 adrenergic receptors, increasing sympathetic outflow and potentiating the release of norepinephrine from nerve endings . This leads to various physiological effects such as increased heart rate and blood flow .

Cellular Effects

Yohimbine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in B16F10 mouse melanoma cells .

Molecular Mechanism

Yohimbine hydrochloride exerts its effects at the molecular level primarily through its action as an α2-adrenergic receptor antagonist . By blocking these receptors, yohimbine hydrochloride increases the release of neurotransmitters like norepinephrine, which can have a stimulating effect on the body .

Temporal Effects in Laboratory Settings

The effects of yohimbine hydrochloride have been observed to change over time in laboratory settings. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in in-vitro models .

Dosage Effects in Animal Models

In animal models, the effects of yohimbine hydrochloride have been observed to vary with different dosages. For instance, it has been shown to significantly reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in rats treated with different concentrations of yohimbine hydrochloride .

Metabolic Pathways

Yohimbine hydrochloride appears to undergo extensive metabolism in organs of high flow such as the liver or kidney . The precise metabolic fate of yohimbine hydrochloride has not been fully determined .

Transport and Distribution

While specific transporters or binding proteins for yohimbine hydrochloride have not been identified, it is known that the drug is distributed rapidly in the body, with a half-life between 0.4 and 15 minutes .

Subcellular Localization

Given its mechanism of action as an α2-adrenergic receptor antagonist, it is likely that it interacts with these receptors at the cell membrane .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El clorhidrato de yohimbina se puede sintetizar a través de varios métodos. Un método común implica la extracción de yohimbina de la corteza de Pausinystalia johimbe, seguida de su conversión a la sal de clorhidrato. El proceso de extracción generalmente implica moler la corteza en polvo, seguido de calentarla y extraerla con una mezcla de disolventes de ácido y alcohol en solución acuosa . La solución se filtra luego para eliminar las impurezas, y la yohimbina se recristaliza utilizando soluciones acuosas de etanol o metanol .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce extrayendo yohimbina de la corteza del árbol yohimbe utilizando disolventes como metanol o etanol. La yohimbina extraída se purifica luego mediante técnicas cromatográficas y se convierte en su sal de clorhidrato mediante la reacción con ácido clorhídrico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de yohimbina experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: A niveles de pH de 6 y 7, el this compound se hidroliza para formar ácido yohimbínico.

Oxidación y Reducción: Las condiciones y reactivos específicos para las reacciones de oxidación y reducción que involucran el this compound están menos documentados, pero se pueden inferir en función de su estructura química.

Productos Principales: El producto principal de la hidrólisis es el ácido yohimbínico .

Comparación Con Compuestos Similares

Rauwolscine: Another indole alkaloid with similar alpha-2 adrenergic antagonist properties.

Corynanthine: An alkaloid found in yohimbe bark with similar pharmacological effects.

Ajmalicine: Another alkaloid present in yohimbe bark with potential anti-anxiety and anti-depressant effects.

Uniqueness: Yohimbine Hydrochloride is unique due to its specific affinity for alpha-2 adrenergic receptors and its historical use in both human and veterinary medicine . Its ability to increase norepinephrine and adrenaline release sets it apart from other similar compounds .

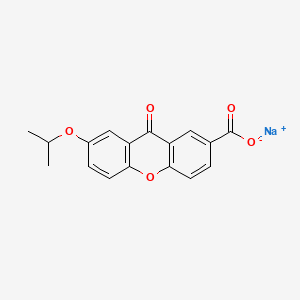

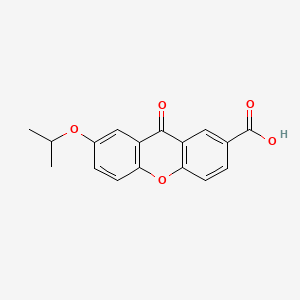

Propiedades

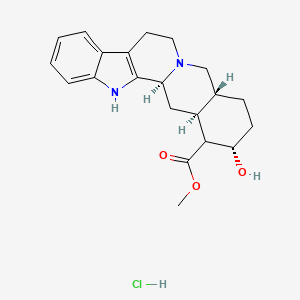

IUPAC Name |

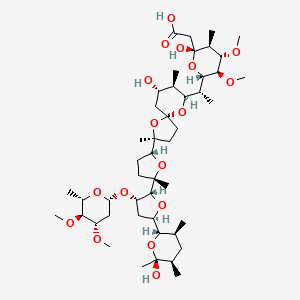

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-32-1, 65-19-0 | |

| Record name | Fauwolscine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.